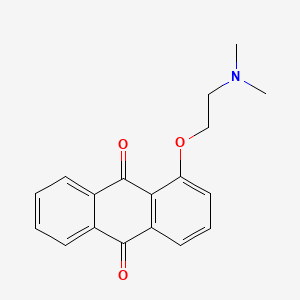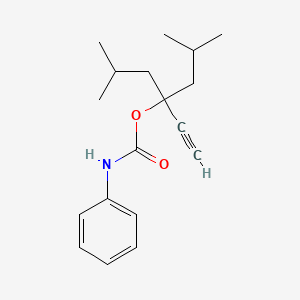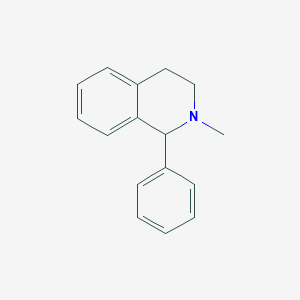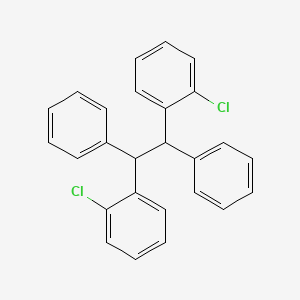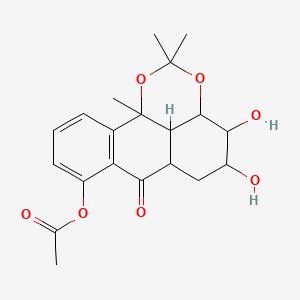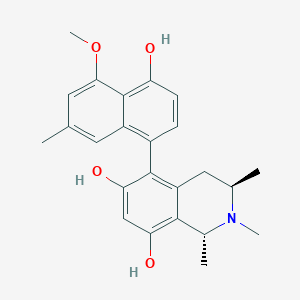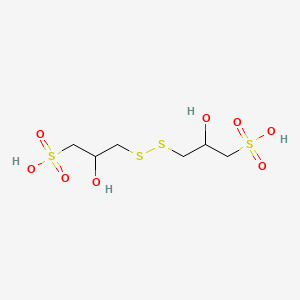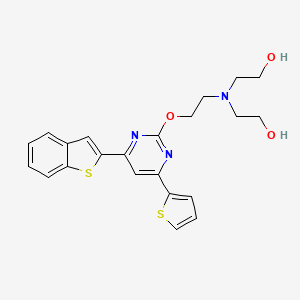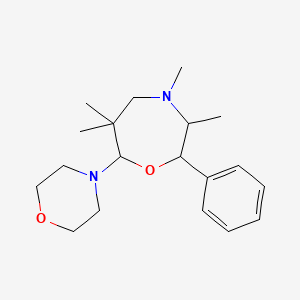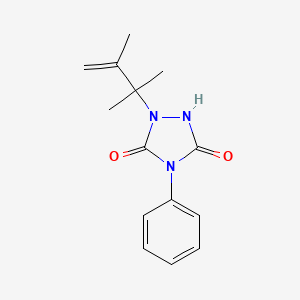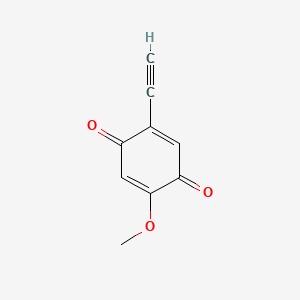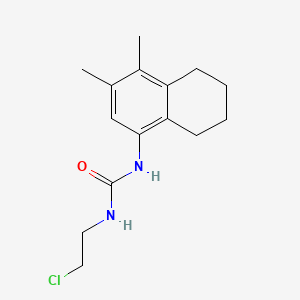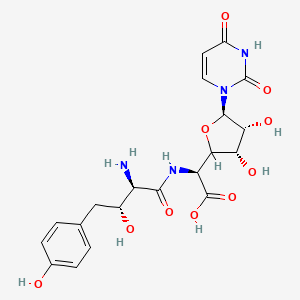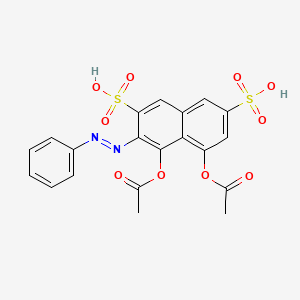
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydro-1H-pyrido-indoles, which are known for their diverse biological activities, including anti-cancer properties .
准备方法
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrido-indole core, followed by the introduction of the dimethylamino butyl side chain and the methyl group. The final step involves the formation of the monohydrochloride salt. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido-indole core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its anti-cancer properties are being explored for therapeutic applications.
Industry: It can be used in the synthesis of other pharmacologically active compounds.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets in cancer cells. It binds to and inhibits the activity of certain enzymes and receptors that are crucial for cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. Molecular docking studies have shown that it has a high binding affinity for the active sites of these targets .
相似化合物的比较
Similar compounds to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride include other tetrahydro-1H-pyrido-indole derivatives. These compounds share a similar core structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain and the presence of the dimethylamino group, which enhances its biological activity compared to other derivatives .
属性
CAS 编号 |
184691-53-0 |
|---|---|
分子式 |
C18H26ClN3O |
分子量 |
335.9 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)butyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C18H25N3O.ClH/c1-19(2)11-6-7-12-21-13-10-15-14-8-4-5-9-16(14)20(3)17(15)18(21)22;/h4-5,8-9H,6-7,10-13H2,1-3H3;1H |
InChI 键 |
RSKOBACAHCQHSX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


